4-(2 Chloro-4-pyrimidyl)-3-butyn-1-ol
Description
4-(2-Chloro-4-pyrimidyl)-3-butyn-1-ol is a synthetic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a propargyl alcohol moiety (3-butyn-1-ol) at the 4-position. The pyrimidine core is a heteroaromatic ring system commonly found in pharmaceuticals and agrochemicals due to its ability to participate in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-(2-chloropyrimidin-4-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-5-4-7(11-8)3-1-2-6-12/h4-5,12H,2,6H2 |
InChI Key |
DHZOLWPPBARPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C#CCCO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared to three key analogues:
Key Structural Differences :
- Alkyne vs.
Reactivity Comparison :
- The terminal alkyne in the target compound offers superior versatility in modular synthesis compared to analogues with saturated chains or amino groups.
Physicochemical Properties
Chromatographic Behavior (Gas Chromatography):
Key Insight : The triple bond and chlorine substituent significantly increase retention on polar stationary phases, aiding in analytical separation .
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